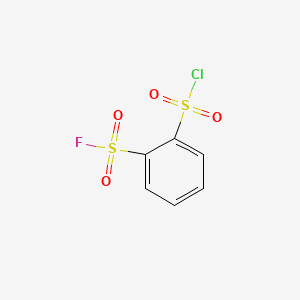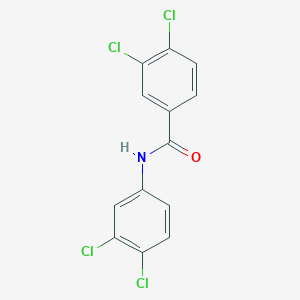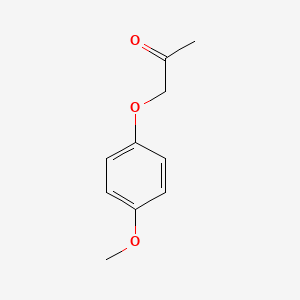
2-氟磺酰苯磺酰氯
描述
2-Fluorosulphonylbenzenesulphonyl chloride (FSBC) is a versatile chemical reagent used in a variety of synthetic reactions. It is a colorless, volatile, crystalline solid with a melting point of 75 °C and a boiling point of 113 °C. It is a strong electrophile and is used in a wide range of organic synthesis reactions, including alkylation, acylation, and halogenation. It is a very useful reagent for the synthesis of a variety of compounds, including aldehydes, ketones, amines, and esters. FSBC has been used in a number of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.
科学研究应用
Synthesis of Furan Derivatives
2-Fluorosulphonylbenzenesulphonyl chloride is utilized in the synthesis of various furan derivatives. These derivatives are significant in the development of pharmaceuticals and agrochemicals due to their biological activities . For instance, it can be used to prepare:
Preparation of Sulfonamides
This compound is instrumental in the preparation of sulfonamides, which are a class of organic sulfur compounds that form the basis of several groups of drugs. Sulfonamides have antibacterial and antimicrobial properties, making them valuable in medical research .
Fluorination Agent in Organic Synthesis
The presence of fluorine in the compound makes it a useful fluorination agent in organic synthesis. Fluorinated compounds have applications in material science, chemistry, and pharmaceuticals due to their unique reactivity and stability .
Intermediate for Dyes and Pigments
2-Fluorosulphonylbenzenesulphonyl chloride serves as an intermediate in the synthesis of dyes and pigments. Its ability to introduce sulfonyl and fluorine groups is exploited in creating complex molecules with specific color properties .
Catalyst in Chemical Reactions
Due to its reactive sulfonyl chloride group, it can act as a catalyst in various chemical reactions, including rearrangements and substitutions that are pivotal in organic synthesis .
Research in Material Science
The compound’s unique chemical structure is of interest in material science, where it is used to modify surfaces and create specialized coatings with enhanced properties such as hydrophobicity or conductivity .
作用机制
Target of Action
2-Fluorosulphonylbenzenesulphonyl chloride, also known as 2-(chlorosulfonyl)benzene-1-sulfonyl fluoride, is a fluorinated arylsulfonyl chloride
Mode of Action
It’s known that sulfonyl chlorides are typically used as sulfonylating agents in organic synthesis, reacting with amines to produce sulfonamides, or with alcohols to produce sulfonate esters .
Biochemical Pathways
It’s known to be used in the preparation of various furan derivatives .
Result of Action
It’s known to be used in the preparation of various compounds, including 2-fluorophenyl benzofuran, 2-butyl-5-(2-fluorophenyl)furan, and 2-(2-fluorophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .
属性
IUPAC Name |
2-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQOZLYSJNPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184711 | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorosulphonylbenzenesulphonyl chloride | |
CAS RN |
30672-70-9 | |
| Record name | 2-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B1618134.png)


![3-Methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B1618137.png)








